molecular formula C6H10O3 B12714428 2H-Pyran-2-one, tetrahydro-methoxy- CAS No. 194937-64-9

2H-Pyran-2-one, tetrahydro-methoxy-

Cat. No.: B12714428
CAS No.: 194937-64-9
M. Wt: 130.14 g/mol
InChI Key: VOFMHQODLFWCNL-UHFFFAOYSA-N
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Description

The compound with the identifier EHB5US9JB0 is known as 3-methoxy-delta-valerolactone. This compound is a lactone, which is a cyclic ester, and it has a molecular formula of C6H10O3. Lactones are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-delta-valerolactone typically involves the cyclization of a hydroxy acid. One common method is the esterification of 3-hydroxyvaleric acid followed by intramolecular cyclization to form the lactone ring. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-delta-valerolactone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where the esterification and cyclization reactions occur simultaneously. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-delta-valerolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-methoxyvaleric acid.

    Reduction: 3-methoxy-1,5-pentanediol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

3-methoxy-delta-valerolactone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-methoxy-delta-valerolactone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the lactone ring, leading to the formation of hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Gamma-valerolactone: Another lactone with similar chemical properties but different applications.

    Delta-decalactone: A lactone used primarily in the flavor and fragrance industry.

    Beta-propiolactone: Known for its use as a sterilizing agent.

Uniqueness

3-methoxy-delta-valerolactone is unique due to its methoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other lactones that lack this functional group, making it valuable for specific synthetic and research applications.

Properties

CAS No.

194937-64-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-methoxyoxan-2-one

InChI

InChI=1S/C6H10O3/c1-8-5-3-2-4-9-6(5)7/h5H,2-4H2,1H3

InChI Key

VOFMHQODLFWCNL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCOC1=O

Origin of Product

United States

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